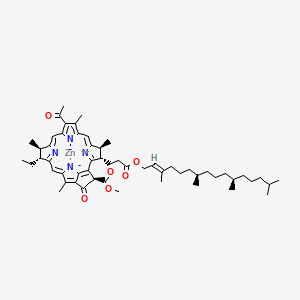

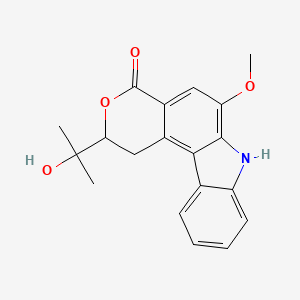

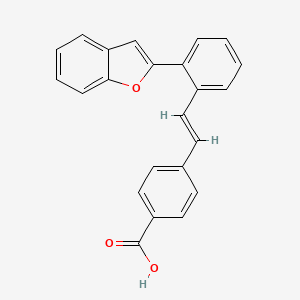

![molecular formula C53H86O21 B1247194 oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside] CAS No. 244202-36-6](/img/structure/B1247194.png)

oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside] is a lupane-type triterpenoid glycoside . It is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by a β-hydroxy group at position 3 .

Synthesis Analysis

The chemical synthesis of such compounds is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction, and tedious chromatographic purifications . An alternative approach is the chemo-enzymatic synthesis, which has been efficiently performed using an original glycosidase from Dictyoglomus thermophilum . Acid hydrolysis and alkaline hydrolysis have also been used in the synthesis .Molecular Structure Analysis

The molecular formula of this compound was determined to be C48H78O18 based on EI-MS spectrometric analysis . The IR spectrum exhibited characteristic absorption bands at 3350, 2969, 1723, 1600, and 1342 cm –1 accounting for hydroxyl, carbonyl, and double bonds .Chemical Reactions Analysis

Acid hydrolysis of the compound yielded D-xylose, D-glucose, L-rhamnose, and the triterpenoid oleanolic acid . Alkaline hydrolysis gave oleanolic acid-3-O-β-D-glucopyranoside .Physical And Chemical Properties Analysis

The compound is described as a white amorphous powder . It is soluble in water, with 1g of the compound being soluble in 0.5ml water, 170ml ethanol, and about 100ml methanol .Applications De Recherche Scientifique

Synthesis and Antitumor Activity A study by Cheng et al. (2006) detailed a synthetic approach for oleanolic acid glycoside, revealing its potential in inducing antitumor activity. The research synthesized beta-hederin and Hederacolchiside A1, highlighting the unique oligosaccharide's role in enhancing the antitumor effects of oleanane-type triterpenoid saponins.

Glycosides in Ichthyotoxic Plants An investigation into the stems of Thinouia coriacea, an ichthyotoxic plant from South Brazil, revealed eight glycosides of oleanolic acid, as reported by Schenkel et al. (1991). This study's findings contribute to understanding the chemical components of ichthyotoxic plants.

Triterpenoid Saponins in Anemone Raddeana Lu et al. (2009) isolated two new triterpenoid saponins from the rhizome of Anemone raddeana and elucidated their structures, which included the oleanolic acid glycoside of interest. This research, detailed in Lu et al. (2009), contributes to the understanding of natural compounds in medicinal plants.

Cytotoxic Activity Against Tumor Cells Anemodeanin A, a compound extracted from Anemone raddeana Regel and structurally related to the oleanolic acid glycoside, showed significant inhibitory effects on DNA, RNA, and protein syntheses of tumor cells, as found in a study by Liu et al. (1985). This study indicates the compound's potential in cancer research.

Hypoglycemic Activity in Aralia Elata Yoshikawa et al. (1996) discovered that elatoside E, an oleanolic acid glycoside isolated from the root cortex of Aralia elata, exhibited hypoglycemic activity. This activity was measured by its effect on plasma glucose levels in rats, as reported in Yoshikawa et al. (1996).

Mécanisme D'action

Orientations Futures

The compound and its derivatives have shown potential for further development as a cardiovascular disease modulator . Particularly, derivative 28-N-isobutyl ursolic amide 3-O-β-D-galactopyranoside exhibited a greater protective effect than the positive control oleanolic acid 3-O-β-D-glucuronopyranoside . This indicates that it possesses great potential for further development through structural modification .

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O21/c1-23-32(57)41(73-44-38(63)36(61)40(28(21-55)70-44)72-43-37(62)35(60)34(59)27(20-54)69-43)39(64)45(68-23)74-42-33(58)26(56)22-67-46(42)71-31-12-13-50(6)29(49(31,4)5)11-14-52(8)30(50)10-9-24-25-19-48(2,3)15-17-53(25,47(65)66)18-16-51(24,52)7/h9,23,25-46,54-64H,10-22H2,1-8H3,(H,65,66)/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,50-,51+,52+,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRZQZWUCOHKED-BXROMGGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1059.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

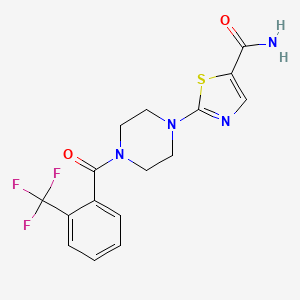

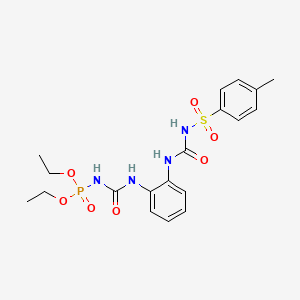

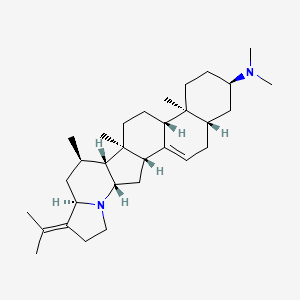

![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)